Isochinolin-4-boronsäure-Hydrochlorid

Übersicht

Beschreibung

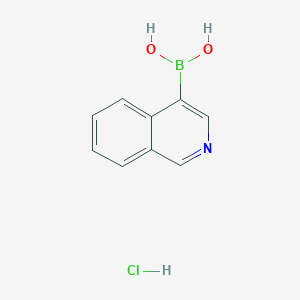

Isoquinoline-4-boronic acid hydrochloride is an organic compound with the chemical formula C9H9BClNO2. It is a derivative of isoquinoline, containing a boronic acid group at the 4-position, and is typically found in its hydrochloride salt form to enhance solubility and stability. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Wissenschaftliche Forschungsanwendungen

Isoquinoline-4-boronic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Biology: Serves as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

Medicine: Utilized in the development of drugs targeting specific enzymes and receptors, particularly in cancer and neurological disorders.

Industry: Employed in the production of advanced materials and fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isoquinoline-4-boronic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of isoquinoline with boronic acid or boronic esters. The process typically requires a catalyst, such as palladium, and proceeds under mild conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of isoquinoline-4-boronic acid hydrochloride often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted in reactors with precise control over temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Isoquinoline-4-boronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to isoquinoline-4-boronic acid.

Reduction: Formation of isoquinoline derivatives.

Substitution: Participation in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Often employs nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions include various isoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wirkmechanismus

The mechanism by which isoquinoline-4-boronic acid hydrochloride exerts its effects is primarily through its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, it acts as a nucleophile, transferring its boron group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process involves several key steps: oxidative addition, transmetalation, and reductive elimination .

Vergleich Mit ähnlichen Verbindungen

Isoquinoline-4-boronic acid hydrochloride can be compared with other boronic acid derivatives, such as:

- Phenylboronic acid

- Pyridine-3-boronic acid

- Quinoline-8-boronic acid

Uniqueness: What sets isoquinoline-4-boronic acid hydrochloride apart is its specific structure, which allows for unique reactivity and selectivity in organic synthesis. Its ability to participate in a wide range of reactions under mild conditions makes it a versatile and valuable reagent in both research and industrial applications .

Biologische Aktivität

Isoquinoline-4-boronic acid hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on various research findings.

Isoquinoline-4-boronic acid hydrochloride can be synthesized through various methods, including palladium-catalyzed reactions that involve the borylation of isoquinoline derivatives. A recent study demonstrated a novel method for synthesizing borylated quinolines, which can be converted into boronic acids and utilized in Suzuki coupling reactions, a key step in the development of pharmacologically active compounds . The efficiency of these synthetic routes is crucial for producing compounds for biological testing.

2.1 Antiproliferative Activity

Research has indicated that isoquinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study focusing on structural optimization of isoquinoline derivatives found that certain 4-substituted isoquinolines showed potent inhibition against neuroendocrine prostate cancer (NEPC) cell lines, with some compounds demonstrating IC50 values as low as 0.47 μM . This suggests that isoquinoline-4-boronic acid hydrochloride may possess similar antiproliferative properties, making it a candidate for further investigation.

| Compound | Cell Line Tested | IC50 (μM) | Activity |

|---|---|---|---|

| Compound 1 | LASCPC-01 | 0.47 | High |

| Compound 2 | PC-3 | - | Moderate |

| Isoquinoline-4-boronic acid HCl | Unknown | - | Potential |

The mechanism by which isoquinoline derivatives exert their antiproliferative effects often involves cell cycle arrest and apoptosis induction. For instance, compounds derived from lycobetaine were shown to induce G1 cell cycle arrest and promote apoptosis in a dose-dependent manner . Understanding these mechanisms is essential for developing targeted therapies.

3.1 Antimicrobial Properties

Isoquinoline derivatives have also been investigated for their antimicrobial activities. A study identified isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase, demonstrating antibacterial activity against fluoroquinolone-resistant strains of Escherichia coli with minimum inhibitory concentrations (MIC) as low as 6.25 µM . This highlights the potential of isoquinoline-4-boronic acid hydrochloride in combating resistant bacterial strains.

3.2 Other Therapeutic Applications

Additionally, boronic acids are known to act as enzyme inhibitors and have been explored in the context of diabetes management and cancer therapy due to their ability to interact with diols in biological systems . The unique properties of boron-containing compounds may enhance the therapeutic profiles of isoquinoline derivatives.

4. Case Studies

Several studies have illustrated the biological potential of isoquinoline derivatives:

- Case Study 1 : A novel isoquinoline derivative was tested against NEPC cells, showing significant antiproliferative activity compared to standard treatments.

- Case Study 2 : Isoquinoline sulfonamides were screened for antibacterial activity, leading to the identification of compounds effective against resistant bacteria.

Eigenschaften

IUPAC Name |

isoquinolin-4-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2.ClH/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9;/h1-6,12-13H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBIOGMRHMKPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC2=CC=CC=C12)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648597 | |

| Record name | Isoquinolin-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677702-23-7 | |

| Record name | Boronic acid, B-4-isoquinolinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677702-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.